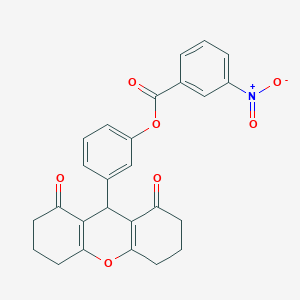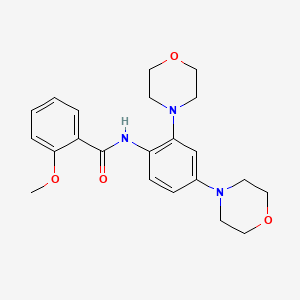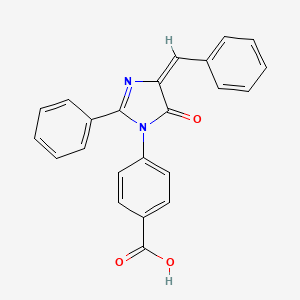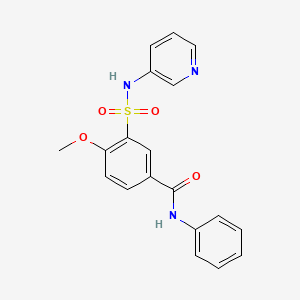![molecular formula C16H14ClN3O4S B3521754 2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B3521754.png)
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide
描述
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide is a complex organic compound that features a benzamide core structure. This compound is characterized by the presence of a 2-chloro-6-nitrophenyl group attached via a sulfanyl linkage to a propanoyl group, which is further connected to an amino group on the benzamide ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-6-nitrophenol with a suitable thiol reagent to form the 2-chloro-6-nitrophenyl sulfide intermediate. This intermediate is then subjected to acylation with propanoyl chloride to yield the 3-[(2-chloro-6-nitrophenyl)sulfanyl]propanoyl derivative. Finally, this derivative undergoes an amidation reaction with 2-aminobenzamide to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The sulfanyl linkage can be oxidized to a sulfoxide or sulfone.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of the chloro group with various nucleophiles.
科学研究应用
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Chloro-6-nitrophenol: Shares the 2-chloro-6-nitrophenyl group but lacks the sulfanyl and benzamide functionalities.
Benzamide: The core structure of the compound, used as a reference for comparison.
Sulfanilamide: Contains a sulfanyl group but differs in the overall structure and functional groups.
Uniqueness
2-({3-[(2-Chloro-6-nitrophenyl)sulfanyl]propanoyl}amino)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and chloro groups, along with the sulfanyl linkage, distinguishes it from other related compounds and contributes to its versatility in various applications.
属性
IUPAC Name |
2-[3-(2-chloro-6-nitrophenyl)sulfanylpropanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-11-5-3-7-13(20(23)24)15(11)25-9-8-14(21)19-12-6-2-1-4-10(12)16(18)22/h1-7H,8-9H2,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYLPFBVJCCEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CCSC2=C(C=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]-2-furamide](/img/structure/B3521685.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3521694.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3521700.png)

![methyl 3-[(diphenylacetyl)amino]benzoate](/img/structure/B3521713.png)

![N~2~-(3-chlorobenzyl)-N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3521722.png)
![Ethyl 4-[4-(1,3-dioxoisoindol-2-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B3521729.png)
![(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3521733.png)
![N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3521742.png)

![2-(4-bromobenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B3521752.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3521770.png)

